6-Phenyldodecane
Overview
Description
6-Phenyldodecane is an alkylbenzene compound characterized by a dodecane chain substituted at the sixth position by a phenyl group. Its molecular formula is C18H30, and it has a molecular weight of 246.43 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenyldodecane can be synthesized through the alkylation of benzene with 1-chlorododecane. The reaction typically involves the use of a catalyst such as zinc chloride in the presence of an ionic liquid like N-(3-sulfonate)propyl-5-sulfonate isoquinoline trifluoromethanesulfonate . The reaction is carried out under an inert atmosphere, often nitrogen, at a temperature of around 30°C and a pressure of 0.3 MPa for about 30 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of zeolite catalysts such as ZSM-4, ZSM-20, or zeolite Beta. These catalysts facilitate the selective alkylation of benzene with long-chain alkylating agents, improving the yield of the desired phenyl isomer .
Chemical Reactions Analysis
Types of Reactions
6-Phenyldodecane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
6-Phenyldodecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-phenyldodecane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes and pathways, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyldodecane
- 2-Phenyldodecane
- 3-Phenyldodecane
- 4-Phenyldodecane
- 5-Phenyldodecane
Uniqueness
6-Phenyldodecane is unique due to the specific position of the phenyl group on the dodecane chain, which can influence its chemical reactivity and physical properties. Compared to other phenylalkanes, this compound may exhibit different solubility, boiling point, and interaction with biological membranes .
Properties
IUPAC Name |
dodecan-6-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHJQFMTTFCBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875106 | |
Record name | BENZENE, (1-PENTYLHEPTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000584 [mmHg] | |
Record name | 6-Phenyldodecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12152 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2719-62-2 | |
Record name | 6-Phenyldodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenyldodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-PENTYLHEPTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenyldodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the environmental fate of 6-phenyldodecane?
A1: this compound is recognized as a relatively bio-recalcitrant LAB isomer []. Studies investigating the fate of linear alkylbenzenes (LABs) in the coastal environment near Boston Harbor identified this compound as a compound of interest []. The research highlighted that while biodegradation is a significant removal process for many LABs, this compound persists longer in the environment []. This persistence suggests that current models might be missing a crucial process influencing the degradation of this specific isomer.
Q2: Beyond environmental studies, has this compound been investigated in other contexts?
A3: Interestingly, this compound has been identified as a constituent of essential oils derived from Imperata cylindrica, a plant known for its potential medicinal properties []. While the specific role of this compound in the oil's bioactivity remains unexplored, its presence hints at potential applications beyond its current classification as a model compound for environmental fate studies. This finding opens avenues for future research exploring its potential biological activities and applications in various fields.
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